Essential C7 Intramolecular Hydrogen Bond is Abolished in the N,N-Dimethyl Analog (Ac-Pro-NMe2)
The secondary amide N–H in 1-acetyl-N-methylpyrrolidine-2-carboxamide (Ac-Pro-NHMe) is critical for forming an intramolecular C7 hydrogen bond with the N-terminal acetyl carbonyl, which stabilizes the most probable conformations (tCd and tCu) in the gas phase and nonpolar solvents. This interaction is completely absent in the comparator N-acetyl-L-proline-N',N'-dimethylamide (Ac-Pro-NMe2) due to the lack of an amide hydrogen, causing the conformations stabilized by this C7 hydrogen bond to disappear entirely, even in the gas phase [1].
| Evidence Dimension | Presence of C7 intramolecular hydrogen bond-stabilized conformations (tCd, tCu) |
|---|---|
| Target Compound Data | Conformations tCd and tCu are the most stable local minima, stabilized by a C7 H-bond [1]. |
| Comparator Or Baseline | Ac-Pro-NMe2 (N-acetyl-L-proline-N',N'-dimethylamide): All conformations with this C7 hydrogen bond 'disappeared for Ac-Pro-NMe2 even in the gas phase' [1]. |
| Quantified Difference | Complete loss of a family of stable, folded conformations that are dominant for the target compound in nonpolar environments. |
| Conditions | HF/6-31+G(d) ab initio calculations in the gas phase, chloroform, methanol, and water. |
Why This Matters
This demonstrates that the target compound is the only valid model for studying γ-turn stability in proline, as the dimethyl analog cannot replicate this fundamental structural feature.
- [1] Kang, Y. K., & Park, H. S. 'Ab initio conformational study of N-acetyl-l-proline-N′,N′-dimethylamide: a model for polyproline.' Biophysical Chemistry 113.1 (2005): 93-101. View Source
